2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
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Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-15-7-3-8-16(11-15)22-20-23-17(13-26-20)12-19(25)24-10-4-6-14-5-1-2-9-18(14)24/h1-3,5,7-9,11,13H,4,6,10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAKXEWQIUFADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.91 g/mol. The structure features a thiazole ring, a chlorophenyl group, and a dihydroquinoline moiety, which are critical for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19ClN4OS |
| Molecular Weight | 396.91 g/mol |
| CAS Number | 1203403-70-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring can engage with enzyme active sites, while the phenylpiperazine moiety may bind to receptor sites, modulating their activity. This interaction can lead to inhibition or activation of these targets, resulting in observed biological effects such as anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit strong anticancer activities. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating significant cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity. The study found that the presence of the chlorophenyl group significantly enhanced the anticancer efficacy compared to analogs without this substitution. The compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as a therapeutic agent against biofilm-associated infections.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates monitored?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with the 3,4-dihydroquinoline moiety. Critical steps include:
- Thiazole ring formation : Using reagents like 3-chloroaniline and thiourea derivatives under reflux conditions.
- Ethanone linkage : Coupling via nucleophilic substitution or amide bond formation. Analytical techniques such as thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and confirm intermediate structures .
Q. How is the molecular structure of the compound confirmed?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR provide insights into proton environments and carbon frameworks .
- X-ray crystallography : Resolves stereochemistry and spatial arrangements, as demonstrated in studies of analogous compounds .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What analytical techniques ensure purity during synthesis?
Purity is assessed using:
- TLC : Monitors reaction completion and by-product formation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity levels, especially for polar intermediates .
- Melting point analysis : Verifies crystalline consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .
- Temperature control : Lower temperatures reduce side reactions in thiazole ring formation .
- Catalyst use : Palladium-based catalysts improve cross-coupling efficiency . Computational tools like density functional theory (DFT) predict reaction pathways and transition states, aiding in condition refinement .
Q. How should researchers address contradictions in bioactivity data arising from experimental limitations?
Contradictions may stem from:
- Sample degradation : Organic degradation during prolonged experiments can alter bioactivity. Mitigation includes continuous cooling to stabilize samples .
- Batch variability : Standardize synthetic protocols and use high-throughput screening to assess biological activity across multiple batches .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
Advanced approaches include:
- Molecular docking : Simulates binding affinities with enzymes or receptors (e.g., kinase targets) .
- Machine learning (ML) : Analyzes reaction databases to predict optimal modifications for enhanced activity or reduced toxicity .
- QSAR modeling : Links structural features (e.g., thiazole electronegativity) to biological outcomes .
Q. What strategies identify biological targets for this compound?
Target identification involves:
- Proteomic profiling : Uses affinity chromatography to isolate interacting proteins .
- Enzyme inhibition assays : Screens against panels like kinases or cytochrome P450 isoforms .
- Transcriptomic analysis : Identifies gene expression changes in treated cell lines .
Q. How can structural modifications reduce toxicity while retaining bioactivity?
Methodologies include:
- Isosteric replacements : Substituting the chlorophenyl group with less electrophilic moieties (e.g., methoxy) to reduce off-target interactions .
- Prodrug design : Masking reactive ketone groups with enzymatically cleavable protectors .
- Metabolic stability studies : Liver microsome assays guide modifications to improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
